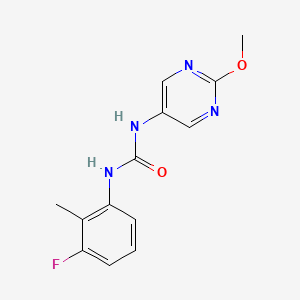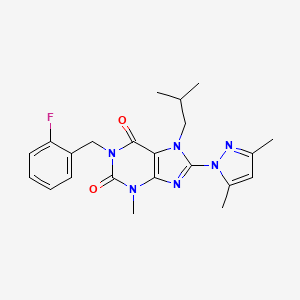
9'-Methyl lithospermate B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9’-Methyl lithospermate B: is a naturally occurring polyphenolic compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, diabetes, and cancer .
Mechanism of Action
Target of Action
9’-Methyl lithospermate B is a bioactive component extracted from the ethanol extract of Radix Salviae Miltiorrhizae It has been suggested that it may have a role in cardiovascular and cerebrovascular diseases .
Mode of Action
It is known to possess a variety of biological activities, especially protective effects in the cardiovascular system .
Biochemical Pathways
It is known that it has a role in the cardiovascular system, suggesting it may influence pathways related to cardiovascular function .
Pharmacokinetics
It is known to be soluble in methanol, ethanol, dmso, and other organic solvents , which may influence its bioavailability.
Result of Action
It has been suggested that it has protective effects in the cardiovascular system .
Action Environment
It is known to be a stable compound , suggesting it may have a high degree of stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
9’-Methyl lithospermate B interacts with various biomolecules in biochemical reactions. It has been shown to have substantial properties in different diseases
Cellular Effects
In cellular processes, 9’-Methyl lithospermate B has been shown to inhibit cellular proliferation, induce cellular death, and inhibit cell migration in U87 and T98 glioblastoma cell lines . These effects were intensified by the addition of temozolomide, a prominent chemotherapeutic drug in glioblastoma tumors .
Molecular Mechanism
It has been suggested that its effects may be mediated by the PI3K/Akt/GSK-3β pathway
Temporal Effects in Laboratory Settings
It has been shown to have significant effects on cellular viability, cell cycle analysis, and cell migration in glioblastoma cell lines
Metabolic Pathways
It has been suggested that it may have a role in modulating the disordered gut microbiome and bile acid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9’-Methyl lithospermate B typically involves the extraction and purification from Salvia miltiorrhiza. The compound can be isolated using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The extraction process often involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of 9’-Methyl lithospermate B involves large-scale extraction from Salvia miltiorrhiza roots. The process includes ultrasonic extraction, solvent extraction, and purification using chromatographic techniques. The compound is then crystallized to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 9’-Methyl lithospermate B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize 9’-Methyl lithospermate B.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions
Major Products Formed: The major products formed from these reactions include various derivatives of 9’-Methyl lithospermate B with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: In chemistry, 9’-Methyl lithospermate B is used as a precursor for synthesizing various derivatives with improved pharmacological properties. It is also used in studying the structure-activity relationship of polyphenolic compounds .
Biology: In biological research, 9’-Methyl lithospermate B is investigated for its antioxidant and anti-inflammatory effects. It is used in cell culture studies to understand its impact on cellular processes and signaling pathways .
Medicine: In medicine, 9’-Methyl lithospermate B is studied for its potential therapeutic applications in treating cardiovascular diseases, diabetes, and cancer. It has shown promising results in preclinical studies for its neuroprotective and cardioprotective effects .
Industry: In the pharmaceutical industry, 9’-Methyl lithospermate B is used in the development of new drugs and formulations. Its derivatives are explored for their potential as active pharmaceutical ingredients (APIs) in various therapeutic areas .
Comparison with Similar Compounds
Lithospermic Acid B: Another polyphenolic compound derived from Salvia miltiorrhiza with similar antioxidant and anti-inflammatory properties.
Rosmarinic Acid: A polyphenolic compound found in various plants, including Salvia miltiorrhiza, known for its antioxidant and anti-inflammatory effects.
Caffeic Acid: A common polyphenol with antioxidant properties, found in many plants.
Uniqueness of 9’-Methyl lithospermate B: 9’-Methyl lithospermate B is unique due to its specific methylation, which enhances its biological activity and stability compared to other similar compounds. This modification allows it to exhibit stronger antioxidant and anti-inflammatory effects, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(2R,3R)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32-,33+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYGJMZNCIGGFN-CNJKJOQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2727424.png)
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2727425.png)
![1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2727427.png)
![2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2727428.png)



![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2727436.png)
![5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2727438.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2727440.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide](/img/structure/B2727442.png)


